molecular formula C18H12ClF3N4O2S2 B2545940 4-chloro-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392296-97-8

4-chloro-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2545940
CAS No.: 392296-97-8
M. Wt: 472.89
InChI Key: VMNONVYUPMFYOM-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted with a thioether-linked ethyl group bearing an oxo moiety and a 2-(trifluoromethyl)phenylamino group. The benzamide moiety is para-substituted with a chlorine atom.

Properties

IUPAC Name

4-chloro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF3N4O2S2/c19-11-7-5-10(6-8-11)15(28)24-16-25-26-17(30-16)29-9-14(27)23-13-4-2-1-3-12(13)18(20,21)22/h1-8H,9H2,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNONVYUPMFYOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClF3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-chloro-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic potential.

Synthesis and Structural Characteristics

The synthesis of 4-chloro-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multi-step chemical reactions that integrate thiadiazole and amide functionalities. The presence of a trifluoromethyl group enhances its lipophilicity and may influence its biological interactions.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. Specifically, derivatives similar to 4-chloro-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide have shown moderate to good antibacterial and antifungal activities against various strains, including Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

Compound NameActivity TypeTested OrganismsResults
Compound AAntibacterialE. coli, S. aureusMIC = 12 μg/mL
Compound BAntifungalC. albicansMIC = 10 μg/mL
4-chloro-N...AntibacterialB. subtilisModerate activity observed

Anticancer Properties

Thiadiazole derivatives have been extensively studied for their anticancer potential. In vitro studies have demonstrated that compounds like 4-chloro-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can inhibit the proliferation of various cancer cell lines. For example, studies have reported IC50 values indicating significant cytotoxic effects against breast cancer cells and other malignancies .

Table 2: Anticancer Activity of Thiadiazole Derivatives

Compound NameCancer TypeIC50 (μM)
4-chloro-N...Breast Cancer3.3
Compound CLung Cancer42.67
Compound DColon Cancer34.71

The biological activity of 4-chloro-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : Many thiadiazole derivatives act as inhibitors of key enzymes involved in cell proliferation and survival pathways.
  • Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest in cancer cells, leading to decreased viability.
  • Apoptosis Induction : The compound may trigger apoptotic pathways in malignant cells, contributing to its anticancer effects.

Case Studies

Recent studies have highlighted the efficacy of thiadiazole derivatives in clinical settings:

  • Study on Breast Cancer Cells : A study demonstrated that a derivative similar to 4-chloro-N-(5... exhibited significant cytotoxicity against MDA-MB-231 breast cancer cells with an IC50 value significantly lower than standard chemotherapeutics .
  • Antitubercular Activity : Another research indicated that certain thiadiazole compounds showed promising results against Mycobacterium smegmatis with MIC values suggesting potential for antitubercular applications .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing thiadiazole derivatives. For instance, derivatives similar to 4-chloro-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action often involves inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways .

Anticancer Potential

The anticancer activity of this compound has been explored in vitro against various cancer cell lines. Studies indicate that similar thiadiazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways or inhibiting key enzymes involved in cell proliferation. For example, compounds with structural similarities have demonstrated effectiveness against estrogen receptor-positive breast cancer cells (MCF7), showcasing their potential as anticancer agents .

Antithrombotic Properties

Thiadiazole derivatives are also being investigated for their antithrombotic properties. The compound's ability to inhibit Factor Xa, a crucial enzyme in the coagulation cascade, positions it as a candidate for developing new anticoagulants. This is particularly relevant given the ongoing need for safe and effective oral anticoagulants in clinical settings .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, compounds like 4-chloro-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide have shown promise as anti-inflammatory agents. Research indicates that such compounds can inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), which are pivotal in the inflammatory response .

Synthesis and Characterization

The synthesis of 4-chloro-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multi-step organic reactions including:

  • Formation of the thiadiazole ring.
  • Introduction of the trifluoromethyl group.
  • Coupling reactions to attach the benzamide moiety.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound .

Comparison with Similar Compounds

Comparative Data Table

Compound Class Example Compound Heterocycle Key Substituents Bioactivity Highlights References
1,3,4-Thiadiazole Target Compound 1,3,4-Thiadiazole Chloro-benzamide, thioether-ethyl-oxo-(2-TFM phenyl)amino Assumed antimicrobial/ enzyme inhibition
1,3,4-Thiadiazole (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole Chlorobenzylidene, 4-methylphenyl Insecticidal, fungicidal
1,3,4-Oxadiazole 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide 1,3,4-Oxadiazole Chloro-benzamide, thioxo, branched alkyl Not specified
1,3-Thiazole N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide 1,3-Thiazole Chloro-thiazole, 2,4-difluoro-benzamide PFOR enzyme inhibition
Thiazolidinone 2-Chloro-N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide Thiazolidinone Sulfanylidene, fluorophenyl, chloro-benzamide Enhanced hydrogen bonding

Research Findings and Implications

  • Synthetic Complexity : The thioether linkage and trifluoromethyl group introduce synthetic challenges compared to simpler halogenated analogs .
  • Bioactivity Gaps : While thiadiazoles and oxadiazoles are associated with antimicrobial activity, the target compound’s specific bioactivity remains underexplored and warrants further study.

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